molecular formula C7H6ClNO3 B1391811 4-Chloro-2-(methoxycarbonyl)pyridine 1-oxide CAS No. 90048-09-2

4-Chloro-2-(methoxycarbonyl)pyridine 1-oxide

Cat. No.: B1391811
CAS No.: 90048-09-2
M. Wt: 187.58 g/mol
InChI Key: FFCBDGWNWHDOFD-UHFFFAOYSA-N
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Description

4-Chloro-2-(methoxycarbonyl)pyridine 1-oxide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the fourth position, a methoxycarbonyl group at the second position, and an N-oxide functional group on the pyridine ring

Scientific Research Applications

4-Chloro-2-(methoxycarbonyl)pyridine 1-oxide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

It is known that pyridine derivatives are often used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with transition metals and other organic groups in its mechanism of action.

Mode of Action

In the context of the sm cross-coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium . It’s possible that 4-Chloro-2-(methoxycarbonyl)pyridine 1-oxide may participate in similar reactions.

Biochemical Pathways

Given its potential role in sm cross-coupling reactions , it may be involved in pathways related to carbon–carbon bond formation.

Result of Action

Given its potential role in sm cross-coupling reactions , it may contribute to the formation of new carbon–carbon bonds, which could have various effects depending on the specific context of the reaction.

Action Environment

It’s known that the success of sm cross-coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other functional groups.

Biochemical Analysis

Biochemical Properties

4-Chloro-2-(methoxycarbonyl)pyridine 1-oxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, including enzyme inhibition or activation, binding interactions, and changes in gene expression. For instance, it has been observed to interact with certain oxidoreductases, influencing their activity and thereby affecting the overall biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of specific genes involved in metabolic processes, leading to altered cellular metabolism . Additionally, it can affect cell signaling pathways, potentially leading to changes in cell behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit certain enzymes involved in oxidative stress responses, thereby modulating the cellular response to oxidative damage . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound has also been associated with changes in cellular function, including altered metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it has been found to affect the activity of certain dehydrogenases, leading to changes in metabolic flux and metabolite levels . These interactions can have significant implications for cellular metabolism and overall biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s efficacy and overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(methoxycarbonyl)pyridine 1-oxide typically involves the oxidation of 4-Chloro-2-(methoxycarbonyl)pyridine. One common method is the use of hydrogen peroxide in the presence of a suitable catalyst, such as acetic acid, to achieve the oxidation of the pyridine ring to form the N-oxide. The reaction is usually carried out under mild conditions to prevent over-oxidation and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the starting material, 4-Chloro-2-(methoxycarbonyl)pyridine, is fed into a reactor along with hydrogen peroxide and acetic acid. The reaction mixture is then subjected to controlled temperature and pressure conditions to optimize the oxidation process. The product is subsequently purified through crystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(methoxycarbonyl)pyridine 1-oxide can undergo various types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.

    Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine compound.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of acetic acid.

    Reduction: Catalytic hydrogenation or the use of reducing agents such as sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: More highly oxidized pyridine derivatives.

    Reduction: 4-Chloro-2-(methoxycarbonyl)pyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(methoxycarbonyl)pyridine: The parent compound without the N-oxide group.

    2-Chloro-4-(methoxycarbonyl)pyridine: A positional isomer with the chloro and methoxycarbonyl groups swapped.

    4-Chloro-2-(methoxycarbonyl)pyridine 1,2-dioxide: A more highly oxidized derivative with two N-oxide groups.

Uniqueness

4-Chloro-2-(methoxycarbonyl)pyridine 1-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical and biological properties compared to its analogs. The N-oxide group can enhance the compound’s solubility, reactivity, and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 4-chloro-1-oxidopyridin-1-ium-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-7(10)6-4-5(8)2-3-9(6)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCBDGWNWHDOFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=[N+](C=CC(=C1)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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